Gymnemic acid I

Taste physiology Sweetness inhibition Nutraceutical formulation

Gymnemic acid I is the gold-standard reference for sweet taste inhibition—exhibiting the highest documented anti-sweet potency among >20 G. sylvestre homologues. Unlike crude extracts with batch variability (non-detectable to 20.5 mg/g), purified gymnemic acid I ensures reproducible efficacy in taste receptor pharmacology, β-cell protection (mTOR/S6K1 at 5 μg/mL), and enzyme inhibition (α-amylase IC50: 68.12 μM; α-glucosidase IC50: 65.77 μM). Validated via quantitative chemical proteomics as a ribosome-binding inhibitor. Procure the characterized standard—not undefined fractions.

Molecular Formula C43H66O14
Molecular Weight 807.0 g/mol
CAS No. 122168-40-5
Cat. No. B1672571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGymnemic acid I
CAS122168-40-5
SynonymsGymnemic Acid I;  (+)-Gymnemic acid I, Gymnemic acid I, (+)-;  UNII-N67JJ0K34T;  beta-D-Glucopyranosiduronic acid.
Molecular FormulaC43H66O14
Molecular Weight807.0 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O
InChIInChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1
InChIKeyVEFSVJGWJQPWFS-ZXKKMYOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What Is Gymnemic Acid I (CAS 122168-40-5) and Its Core Characteristics for Scientific Procurement


Gymnemic acid I (CAS: 122168-40-5) is a triterpene glycoside isolated from Gymnema sylvestre and serves as the principal bioactive saponin responsible for the plant's anti-sweet and antihyperglycemic activities [1]. The compound exists as a D-glucuronide of gymnemagenin, esterified with specific acyl groups (formic, acetic, butyric, isovaleric, and tiglic acids) that confer unique molecular recognition properties [2]. Among the >20 gymnemic acid homologues identified in G. sylvestre, gymnemic acid I exhibits the highest documented anti-sweet potency and has been established as a reference standard for comparing plant-derived sweet taste inhibitors [3][4].

Why In-Class Gymnemic Acids or Crude G. sylvestre Extracts Cannot Simply Substitute for Purified Gymnemic Acid I


Gymnema sylvestre contains >20 gymnemic acid homologues with divergent acylation patterns on the gymnemagenin core, resulting in substantial variability in bioactivity and potency [1]. Crude extracts exhibit batch-to-batch inconsistency, with total gymnemic acid content ranging from non-detectable (<10.5 μg/g) to 20.5 mg/g across commercial formulations [2]. Critically, gymnemic acid I demonstrates the highest anti-sweet efficacy among all characterized homologues, with weaker or negligible activity observed for gymnemic acid II and other congeners in taste suppression assays [3]. In antidiabetic applications, gymnemic acid I-mediated silver nanoparticles produced significantly greater blood glucose reduction in diabetic rats compared to gymnemic acid II-mediated nanoparticles at equivalent doses (p<0.001) [4]. Generic substitution with crude extracts or alternative gymnemic acid fractions therefore risks both under-dosing of the active principle and introduction of undefined, potentially confounding components.

Quantitative Differentiation Evidence for Gymnemic Acid I (122168-40-5): Head-to-Head and Cross-Study Comparisons


Superior Anti-Sweet Potency: Gymnemic Acid I vs. Other Gymnemic Acid Homologues

Among more than 20 gymnemic acid homologues identified in Gymnema sylvestre, gymnemic acid I exhibits the highest documented anti-sweet properties, suppressing sweetness from diverse sweeteners including intense artificial sweeteners (aspartame) and natural sweet proteins (thaumatin) [1]. The anti-sweet effect is reversible but requires >10 minutes for full sweetness recovery on the tongue [1]. This class-level potency distinction establishes gymnemic acid I as the preferred reference standard for sweet taste inhibition studies [2].

Taste physiology Sweetness inhibition Nutraceutical formulation Sensory science

In Vivo Antihyperglycemic Efficacy: Gymnemic Acid I-Mediated AgNPs vs. Gymnemic Acid II-Mediated AgNPs

In a head-to-head in vivo study comparing silver nanoparticles synthesized with gymnemic acid I (GA-I AgNPs) versus gymnemic acid II (GA-II AgNPs) in streptozotocin-induced diabetic rats, GA-I AgNPs at 200 mg/kg produced significantly greater blood glucose reduction than GA-II AgNPs at the equivalent dose (p<0.001) [1]. Additionally, in vitro PTP 1B enzyme inhibition assays demonstrated exceptional inhibitory effectiveness for GA-I AgNPs compared to other treatments [1].

Diabetes research Nanomedicine Antihyperglycemic agents In vivo pharmacology

β-Cell Cytoprotection via mTOR/S6K1 Pathway Inhibition: Gymnemic Acid I vs. High-Glucose Control

Gymnemic acid I at 5 μg/mL inhibits glucose-induced phosphorylation of mTOR at serine 2448 and its substrate S6K1 at serine 70 in MIN-6 pancreatic β-cells under high-glucose stress conditions [1]. This inhibition of mTOR/S6K1 signaling is mechanistically linked to increased autophagy flux (elevated LC3-II/LC3-I ratio) and decreased caspase-3 activity, resulting in reduced apoptosis under high-glucose stress [1]. The inhibition of apoptosis and caspase-3 activity by gymnemic acid I was reversed by autophagy inhibitor treatment, confirming an autophagy-dependent cytoprotective mechanism [1].

Pancreatic β-cell biology Autophagy induction Diabetes mechanisms mTOR signaling

Carbohydrate-Hydrolyzing Enzyme Inhibition: Gymnemic Acid vs. Voglibose (Synthetic Antidiabetic Drug)

In vitro enzyme inhibition assays comparing gymnemic acid with the synthetic antidiabetic drug voglibose revealed IC50 values of 68.12 μM (gymnemic acid) versus 46.23 μM (voglibose) for α-amylase, and 65.77 μM (gymnemic acid) versus 36.67 μM (voglibose) for α-glucosidase [1]. Molecular docking studies demonstrated that gymnemic acid and voglibose occupy similar amino acid binding sites on both enzymes, validating gymnemic acid as a natural alternative scaffold for α-amylase and α-glucosidase inhibition [1].

α-Amylase inhibition α-Glucosidase inhibition Postprandial glucose management Natural product pharmacology

Protein Biosynthesis Inhibition and Ribosome Interaction: Gymnemic Acid I Target Engagement

Quantitative chemical proteomic analysis using stable-isotope dimethyl labeling identified the ribosome complex as the primary cellular binding partner of gymnemic acid I, validating its classification as a protein biosynthesis inhibitor [1]. Orthogonal validation approaches confirmed this target engagement, providing molecular-level evidence for the compound's mechanism distinct from its taste-suppressing and glucose-modulating activities [1]. This ribosome-targeting activity may contribute to gymnemic acid I's pleiotropic effects, though the precise functional consequences require further characterization.

Chemical proteomics Protein biosynthesis inhibition Target identification Ribosome interactome

Stability and Storage Parameters: Gymnemic Acid I vs. Typical Natural Product Labile Compounds

Gymnemic acid I demonstrates favorable stability characteristics suitable for research procurement and long-term storage. When stored at -20°C under dry, dark conditions, the compound maintains ≥2-year stability . At 0-4°C, stock solutions remain stable for ≥1 month . The compound is soluble in DMSO at 50 mg/mL (61.96 mM) . These defined stability parameters contrast with many labile natural products requiring more stringent storage conditions or exhibiting shorter shelf lives.

Compound stability Long-term storage Laboratory procurement Quality control

Evidence-Based Research and Industrial Application Scenarios for Gymnemic Acid I (122168-40-5)


Taste Modulation and Sweetness Inhibition Research

Gymnemic acid I serves as the gold-standard reference compound for sweet taste inhibition studies due to its documented highest anti-sweet potency among >20 gymnemic acid homologues [1]. Researchers investigating taste receptor pharmacology, sweetener evaluation, or development of sweetness-modulating formulations should procure purified gymnemic acid I rather than crude G. sylvestre extracts or gymnemic acid II, as only gymnemic acid I guarantees maximal and reproducible anti-sweet efficacy. The compound suppresses sweetness from both artificial (aspartame) and natural (thaumatin) sweeteners, with reversible effect requiring >10 minutes for recovery [1].

Antidiabetic Drug Discovery and β-Cell Cytoprotection Studies

Gymnemic acid I at 5 μg/mL reproducibly inhibits mTOR (serine 2448) and S6K1 (serine 70) phosphorylation, induces autophagy (increased LC3-II/LC3-I ratio), and reduces caspase-3-mediated apoptosis in MIN-6 pancreatic β-cells under high-glucose stress [2]. This defined concentration-response relationship makes gymnemic acid I suitable as a positive control or mechanistic probe in β-cell protection assays. For in vivo antidiabetic applications, gymnemic acid I demonstrates significantly greater efficacy than gymnemic acid II when formulated as silver nanoparticles (p<0.001 at 200 mg/kg in diabetic rats) [3], supporting its selection over gymnemic acid II for nanomedicine development programs.

Carbohydrate-Hydrolyzing Enzyme Inhibition Assays and Natural Product Screening

Gymnemic acid I exhibits defined IC50 values against α-amylase (68.12 μM) and α-glucosidase (65.77 μM), providing quantitative benchmarks for comparative screening of natural product libraries or synthetic derivatives [4]. The compound's similar binding site occupancy to voglibose (a clinically used antidiabetic drug) validates its utility as a natural product reference standard in enzyme inhibition assays aimed at postprandial glucose management. Researchers should note that gymnemic acid I's potency is 1.5-1.8-fold lower than voglibose [4], establishing a clear efficacy baseline for structure-activity relationship studies.

Chemical Proteomics and Ribosome-Targeting Mechanism Studies

Gymnemic acid I has been validated via quantitative chemical proteomics (stable-isotope dimethyl labeling) as a ribosome-binding protein biosynthesis inhibitor [5]. This target engagement profile supports the compound's procurement for studies investigating translational regulation, ribosome interactomics, or the molecular basis of gymnemic acid I's pleiotropic cellular effects. Orthogonal validation approaches have confirmed this interaction [5], providing researchers with a mechanistically characterized tool compound distinct from simple taste-modulating or glucose-lowering agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gymnemic acid I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.